molecular formula C11H12FNO2 B12992389 ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone

((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B12992389
M. Wt: 209.22 g/mol
InChI Key: UEGJRIYNOMUURJ-NXEZZACHSA-N
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Description

((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone: is a chiral compound with a unique structure that includes a fluorine atom and a hydroxyl group attached to a pyrrolidine ring, which is further connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and a fluorinating agent.

    Fluorination: The fluorination step is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

    Coupling with Phenyl Group: The final step involves coupling the fluorinated and hydroxylated pyrrolidine with a phenyl group, typically using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. This compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl group or the pyrrolidine ring.

    Pyrrolidine derivatives: Compounds with variations in the substituents on the pyrrolidine ring.

    Fluorinated compounds: Compounds with fluorine atoms attached to different positions on the molecule.

Uniqueness

  • The combination of a fluorine atom and a hydroxyl group on the pyrrolidine ring, along with the phenyl group, gives ((3R,4R)-3-Fluoro-4-hydroxypyrrolidin-1-yl)(phenyl)methanone) unique chemical properties and biological activities.
  • Its chiral nature allows for specific interactions with chiral targets, making it valuable in enantioselective synthesis and drug design.

This detailed article provides a comprehensive overview of this compound), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C11H12FNO2/c12-9-6-13(7-10(9)14)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2/t9-,10-/m1/s1

InChI Key

UEGJRIYNOMUURJ-NXEZZACHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2)F)O

Canonical SMILES

C1C(C(CN1C(=O)C2=CC=CC=C2)F)O

Origin of Product

United States

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